N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H13N5O3S3 and its molecular weight is 431.5. The purity is usually 95%.
BenchChem offers high-quality N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Theoretical and Computational Analysis
Research has explored the theoretical investigation of antimalarial sulfonamides, including derivatives similar to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide, against COVID-19 using computational calculations and molecular docking studies. These studies indicate the potential for such compounds in antimalarial activity and explore their ADMET properties, highlighting their selectivity and effectiveness in inhibiting viral proteins crucial for the life cycle of pathogens (Fahim & Ismael, 2021).
Antimicrobial and Antitumor Activity
Synthetic efforts have led to the creation of heterocyclic compounds based on sulfonamide structures that exhibit significant antimicrobial and antitumor activities. These compounds have been tested against various cancer cell lines and bacteria, showcasing their potential as therapeutic agents. The molecular docking and synthesis approaches used in these studies suggest a wide range of possible applications for such compounds in treating infectious diseases and cancer (Hafez, Alsalamah, & El-Gazzar, 2017).
Development of Carbonic Anhydrase Inhibitors
Research into metal complexes of heterocyclic sulfonamides has identified their strong inhibitory properties against carbonic anhydrase, an enzyme involved in various physiological processes. These compounds' synthesis and characterization highlight their potential in developing new inhibitors with therapeutic applications, demonstrating a promising route for future drug development (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).
Synthesis and Evaluation as Radiosensitizing Agents
A series of novel compounds, including structures related to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. These compounds have shown significant activity, suggesting their potential use as radiosensitizing agents to enhance the efficacy of radiation therapy in cancer treatment (Ghorab, Ragab, Heiba, Agha, & Nissan, 2012).
properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S3/c1-28(24,25)11-4-5-12-14(7-11)27-17(20-12)22-15(23)13-9-26-16(21-13)19-10-3-2-6-18-8-10/h2-9H,1H3,(H,19,21)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUVVFFEXFBDCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CSC(=N3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.